![molecular formula C7H14Cl2N4O B1378724 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride CAS No. 1798032-54-8](/img/structure/B1378724.png)
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Overview
Description
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is a compound that features a unique combination of azetidine and triazole rings. These structural motifs are known for their significant roles in medicinal chemistry and materials science. The compound’s dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Formation of the Triazole Ring: The triazole ring is often formed through a click chemistry reaction, such as the Huisgen cycloaddition between an alkyne and an azide.
Coupling of Azetidine and Triazole Rings: The azetidine and triazole rings are then coupled through appropriate linkers and reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: This compound shares the azetidine ring but has an imidazole ring instead of a triazole ring.
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride: Similar to the target compound but with a pyrazole ring.
Uniqueness: 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNFPRSNKGNHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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